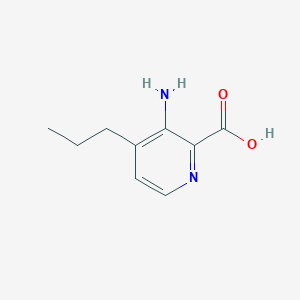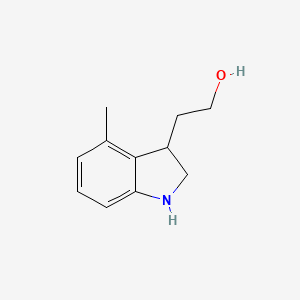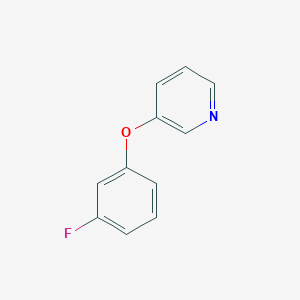
tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the chloro group: Chlorination of the benzimidazole ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a piperidine derivative.
Formation of the tert-butyl ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzimidazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Benzimidazole derivatives have been investigated for their use in treating infections, cancer, and other diseases. The presence of the piperidine ring and tert-butyl ester group may enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are used as antiparasitic agents.
Piperidine derivatives: Compounds like piperidine itself, piperine, and piperidine-based pharmaceuticals have similar structural features.
Uniqueness
The uniqueness of tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate lies in its combination of the benzimidazole and piperidine moieties, along with the tert-butyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other benzimidazole or piperidine derivatives.
Propiedades
Fórmula molecular |
C17H22ClN3O3 |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O3/c1-17(2,3)24-16(23)20-9-7-11(8-10-20)21-13-6-4-5-12(18)14(13)19-15(21)22/h4-6,11H,7-10H2,1-3H3,(H,19,22) |
Clave InChI |
HYABFERSBBBURW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C(=CC=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide](/img/structure/B8463464.png)

